PROTAC Degradation Potency: ARV‑771 (Built with VHL Ligand 2) Achieves DC₅₀ < 1 nM vs. BET Inhibitor OTX015
VHL ligand 2 hydrochloride serves as the E3-ligase-recruiting moiety in the PROTAC ARV‑771. When directly compared to the clinical-stage BET inhibitor OTX015 (birabresib) in the same cellular and in vivo CRPC models, ARV‑771 achieved a BET protein degradation DC₅₀ of < 1 nM in 22Rv1, LNCaP‑abl, and C4‑2 cell lines, whereas OTX015 exhibited only growth-inhibitory activity (IC₅₀ ~100–500 nM range in comparable assays) without degrading the target protein [1]. This represents an approximately 100‑fold improvement in cellular potency at the level of target engagement.
| Evidence Dimension | Cellular BET protein degradation potency (DC₅₀) |
|---|---|
| Target Compound Data | DC₅₀ < 1 nM (ARV‑771, incorporating VHL ligand 2 hydrochloride as the VHL-recruiting element) |
| Comparator Or Baseline | BET inhibitor OTX015: IC₅₀ ~100–500 nM (growth inhibition without protein degradation) |
| Quantified Difference | ≥ 100‑fold improvement in cellular potency (degradation vs. inhibition); conversion of pharmacologic inhibition to catalytic protein knockdown |
| Conditions | Castration-resistant prostate cancer (CRPC) cell lines 22Rv1, LNCaP‑abl, C4‑2; 24‑h treatment; Western blot quantification of BRD2/3/4 |
Why This Matters
Procuring the correct VHL ligand 2 building block is a prerequisite for constructing ARV‑771‑like degraders that achieve sub‑nanomolar catalytic protein knockdown instead of mere target inhibition, directly impacting in vitro and in vivo potency.
- [1] Raina K, Lu J, Qian Y, Altieri M, Gordon D, Rossi AM, Wang J, Chen X, Dong H, Siu K, Winkler JD, Crew AP, Crews CM, Coleman KG. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer. Proc Natl Acad Sci USA. 2016;113(26):7124-7129. DOI: 10.1073/pnas.1521738113. View Source
